Stattic

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Studying Stat3 Signaling in Cancer

One of the primary applications of Stattic is in studying the Stat3 signaling pathway. Stat3 is a protein that plays a crucial role in cell proliferation, differentiation, and survival []. Aberrant activation of Stat3 signaling has been implicated in the development and progression of various cancers, including human lung carcinoma [].

Stattic is a small molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It is recognized for its ability to selectively inhibit the dimerization, activation, and nuclear translocation of STAT3, which plays a critical role in various cellular processes, including cell growth, survival, and apoptosis. The compound has demonstrated significant potential in cancer research, particularly in inducing apoptosis in STAT3-dependent cancer cell lines such as breast cancer and head and neck squamous cell carcinoma (HNSCC) .

While "static" doesn't pose inherent dangers, static electricity can create safety concerns:

- Sparks: High voltage static discharge can create sparks that ignite flammable materials.

- Electronic Damage: Electronic components can be damaged by electrostatic discharge.

Stattic operates primarily through its interaction with the Src Homology 2 (SH2) domain of STAT3. By binding to this domain, Stattic effectively prevents the phosphorylation-dependent dimerization of STAT3, thereby inhibiting its transcriptional activity. The compound has an IC50 value ranging from approximately 2.282 μM to 3.481 μM across various cancer cell lines . This inhibition leads to reduced expression of STAT3 target genes, including those involved in cell proliferation and survival.

Stattic has been shown to induce apoptosis in various cancer cell lines dependent on STAT3 signaling. In studies involving HNSCC models, Stattic treatment resulted in decreased tumor growth and increased radiosensitivity when combined with radiation therapy . The compound's ability to decrease hypoxia-inducible factor 1 (HIF-1) expression further supports its role in enhancing the efficacy of radiotherapy . Additionally, Stattic has been noted for its effects on other signaling pathways, including those related to angiogenesis and inflammation .

Stattic has several applications in biomedical research:

- Cancer Therapy: Its primary application lies in oncology as a STAT3 inhibitor, targeting cancers where STAT3 is constitutively active.

- Radiation Sensitization: It enhances the efficacy of radiotherapy by sensitizing tumors to radiation.

- Research Tool: Stattic serves as a valuable tool for studying the role of STAT3 signaling in various biological processes and disease states .

Studies have demonstrated that Stattic interacts selectively with the SH2 domain of STAT3 without affecting other STAT family members like STAT1 or STAT5. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Additionally, interaction studies have indicated that Stattic does not interfere with other signaling pathways significantly, making it an ideal candidate for targeted cancer therapies.

Several compounds share structural or functional similarities with Stattic. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cucurbitacin I | Inhibits STAT3 signaling | Derived from plants; also targets other kinases |

| Flavopiridol | Disrupts STAT3/DNA interactions | Broad-spectrum kinase inhibitor |

| Phaeosphaeride A | Inhibitor of STAT3-dependent signaling | Isolated from fungi; unique natural product |

Stattic stands out due to its specificity for the SH2 domain of STAT3 and its non-peptide structure, which differentiates it from peptide-based inhibitors and natural products .

Synthetic Routes and Methodologies

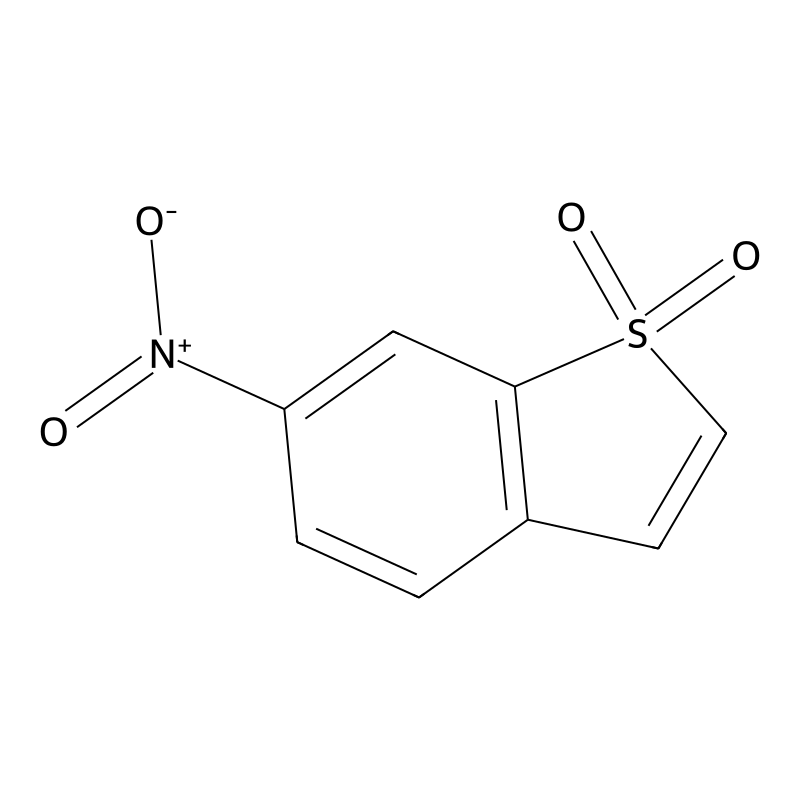

Stattic, chemically known as 6-nitrobenzo[b]thiophene 1,1-dioxide, represents a significant therapeutic compound that can be synthesized through a well-established multi-step synthetic pathway [1]. The compound, with molecular formula C8H5NO4S and molecular weight 211.19 g/mol, serves as a potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor [2] [3].

The synthetic pathway demonstrates excellent regioselectivity and reproducibility across multiple research groups. Modern synthetic approaches have refined the original methodology to improve yields and reduce reaction times while maintaining product quality [4]. The overall synthetic strategy has been validated through multiple independent syntheses and characterization studies [1] [5].

Oxidation of Benzo[b]thiophene to 1,1-dioxide

The oxidation of benzo[b]thiophene to its corresponding 1,1-dioxide represents the critical first step in Stattic synthesis. This transformation employs 3-chloroperoxybenzoic acid (mCPBA) as the primary oxidizing agent [1] [4]. The oxidation proceeds through a well-characterized mechanism involving the transfer of oxygen from the peroxyacid to the sulfur atom of the thiophene ring [6] [7].

The oxidation process typically requires 2.5 equivalents of mCPBA in dichloromethane solvent at controlled temperatures ranging from -15°C to reflux conditions [4]. The reaction is initiated at low temperature (-15°C) and then heated to reflux (40°C) for approximately 1.5 hours [4]. Thin-layer chromatography analysis after heating to reflux for 1.5 hours reveals complete oxidation of benzo[b]thiophene to the desired dioxide with no observation of mono-oxidation byproducts [4].

The mechanism involves a concerted process where the pi bond of the thiophene ring attacks the terminal oxygen of the peroxyacid, leading to formation of two new sulfur-oxygen bonds while breaking the oxygen-oxygen bond of the peroxyacid [6]. This reaction demonstrates excellent chemoselectivity, with the sulfur oxidation occurring preferentially over other potential oxidation sites [8]. The oxidation yields are consistently high, typically achieving 97% conversion under optimized conditions [4].

Post-reaction workup involves quenching with saturated aqueous sodium sulfite solution to neutralize excess mCPBA, followed by washing with saturated sodium carbonate solution [4]. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the pure 1,1-dioxide product [4].

Regioselective Nitration Techniques

The regioselective nitration of benzo[b]thiophene 1,1-dioxide constitutes the second critical step in Stattic synthesis. This transformation introduces the nitro group specifically at the C6 position of the benzothiophene ring system [1] [4]. The nitration employs a traditional nitrating mixture of concentrated nitric acid and concentrated sulfuric acid under carefully controlled conditions [1] [4].

The benzo[b]thiophene 1,1-dioxide substrate involves a benzene core fused with thiophene 1,1-dioxide, which directs the electrophilic aromatic substitution reaction specifically to the C6 position [4]. The regioselectivity arises from the electronic effects of the sulfone group, which deactivates the aromatic ring toward electrophilic substitution while directing the incoming electrophile to the meta position relative to the sulfone functionality [9] [10].

The nitration mechanism proceeds through formation of the nitronium ion (NO2+) from nitric acid in the presence of sulfuric acid [9] [10]. The nitronium ion then attacks the electron-deficient aromatic ring at the C6 position, forming a sigma complex intermediate that subsequently loses a proton to regenerate aromaticity [9] [10]. The reaction conditions typically involve temperatures ranging from 0°C to 60°C, with careful temperature control to prevent over-nitration or decomposition [1] [11].

Thin-layer chromatography analysis reveals formation of the desired product in the absence of other regioisomers, confirming the high regioselectivity of the nitration process [4]. The nitration conditions provide Stattic as the primary product, demonstrating that the electronic directing effects of the sulfone group effectively control the regioselectivity [4]. The yield of the nitration step typically ranges from 60-85%, depending on the specific reaction conditions and scale [1] [4].

Purification Protocols and Quality Control

The purification of Stattic requires sophisticated protocols to achieve the high purity standards necessary for pharmaceutical applications [12] [13]. The purification process typically begins with recrystallization from appropriate solvent systems, followed by chromatographic purification when necessary [12].

Primary purification methods include recrystallization from polar solvents such as methanol or ethanol, which effectively removes impurities while maintaining the chemical integrity of the product [12]. Column chromatography using silica gel as the stationary phase provides additional purification when higher purity levels are required [12]. The choice of eluent system depends on the specific impurity profile and typically involves mixtures of petroleum ether and ethyl acetate [14].

Quality control measures are implemented throughout the purification process to ensure consistent product quality [15] [16]. These measures include monitoring of intermediate purity levels using thin-layer chromatography, verification of structure using nuclear magnetic resonance spectroscopy, and quantitative purity assessment using high-performance liquid chromatography [12] [16].

The final purified product typically exhibits purity levels exceeding 98% as determined by high-performance liquid chromatography analysis [12] [13]. Additional quality control parameters include assessment of water content, residual solvents, heavy metals, and related impurities according to established pharmaceutical standards [16] [17]. The purified Stattic appears as a white to light yellow powder with characteristic melting point and spectroscopic properties [12] [13].

Analytical Methods for Purity Assessment

Comprehensive analytical characterization of Stattic requires multiple orthogonal analytical techniques to ensure complete structural confirmation and purity assessment [18] [19]. The analytical methodology encompasses both qualitative and quantitative approaches to provide complete characterization of the compound [19] [20].

High-performance liquid chromatography represents the primary quantitative method for purity assessment [12] [18]. The HPLC analysis typically employs a C18 reversed-phase column with gradient elution using water and acetonitrile mobile phases [21]. Detection is performed using ultraviolet absorption at appropriate wavelengths, typically 254 nm or 280 nm [12]. The method provides quantitative determination of the main component as well as identification and quantification of related impurities [18] [20].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through both proton and carbon-13 NMR analysis [22]. Proton NMR spectra are recorded in deuterated solvents such as CDCl3 or DMSO-d6 at 400-500 MHz, providing detailed information about the aromatic proton environment [23]. Carbon-13 NMR spectra recorded at 100-125 MHz confirm the carbon framework and substitution pattern [23].

Mass spectrometry analysis confirms the molecular weight and provides additional structural information through fragmentation patterns [19]. The analysis typically employs electrospray ionization or electron impact ionization methods to generate molecular ion peaks and characteristic fragment ions [23]. High-resolution mass spectrometry provides accurate mass determination to confirm the molecular formula [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Ko HJ, Kim YJ. Signal transducer and activator of transcription proteins: regulators of myeloid-derived suppressor cell-mediated immunosuppression in cancer. Arch Pharm Res. 2016 Nov;39(11):1597-1608. Epub 2016 Aug 29. Review. PubMed PMID: 27572156.